molecular formula C10H8B2F10N2 B068193 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) CAS No. 178439-26-4

1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)

Cat. No. B068193
CAS RN: 178439-26-4
M. Wt: 367.8 g/mol
InChI Key: IDFABAACDRPWQX-UHFFFAOYSA-N
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Description

1,1’-Difluoro-2,2’-bipyridinium bis(tetrafluoroborate), also known as SynFluor, is a reagent used in the synthesis of various organofluorine compounds . It is highly reactive due to its high fluorine content .


Synthesis Analysis

SynFluor can be activated by the addition of a catalytic amount of sodium triflate (NaOTf) . It is used as an electrophilic fluorinating reagent .


Molecular Structure Analysis

The empirical formula of SynFluor is C10H8B2F10N2 . Its molecular weight is 367.79 .


Chemical Reactions Analysis

As a fluorinating agent, SynFluor is involved in electrophilic fluorination . It can also be used in the preparation of electrophiles from common anions via fluorination .


Physical And Chemical Properties Analysis

SynFluor has a melting point of 175 °C (dec.) (lit.) . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Electrophilic Fluorination

1,1’-Difluoro-2,2’-bipyridinium bis(tetrafluoroborate): , referred to as SynFluor, is primarily used as an electrophilic fluorinating agent . It is highly reactive due to its high fluorine content and can be activated with a catalytic amount of sodium triflate (NaOTf). This application is crucial in synthesizing various organofluorine compounds , which are significant in pharmaceuticals, agrochemicals, and material science .

Synthesis of Fluorinated Building Blocks

SynFluor serves as a key reagent in the preparation of fluorinated building blocks for organic synthesis. The introduction of fluorine atoms into organic molecules can significantly alter their chemical and physical properties, making this compound valuable for developing new materials and drugs with enhanced performance .

Medicinal Chemistry

In medicinal chemistry, the introduction of fluorine can improve the metabolic stability, bioavailability, and binding affinity of therapeutic agents. SynFluor’s ability to introduce fluorine selectively makes it a powerful tool for drug design and discovery, aiding in the development of next-generation pharmaceuticals .

Agricultural Chemistry

Fluorinated compounds play a role in developing pesticides and herbicides with improved efficacy and selectivity. The use of SynFluor in synthesizing these compounds helps create agricultural chemicals that are more potent and environmentally friendly .

Material Science

The compound’s application extends to material science, where fluorinated materials are sought after for their resistance to solvents, acids, and bases. SynFluor can be used to introduce fluorine into polymers and other materials, enhancing their durability and utility in various industrial applications .

Catalysis

SynFluor can also be employed in catalysis, particularly in reactions where fluorine introduction is beneficial. Its reactivity can be harnessed to catalyze transformations that lead to the formation of complex molecules with multiple fluorine atoms, which are challenging to synthesize through other methods .

Mechanism of Action

Target of Action

It is used as an electrophilic fluorinating reagent , which suggests that it interacts with nucleophilic sites in molecules.

Mode of Action

This compound acts as an electrophilic fluorinating reagent . It is highly reactive due to its high fluorine content . The reactivity can be further enhanced by the addition of a catalytic amount of sodium triflate (NaOTf) .

Result of Action

The result of the action of this compound is the synthesis of various organofluorine compounds . The specific molecular and cellular effects would depend on the particular organofluorine compounds produced and their interactions with biological systems.

Action Environment

The action of 1,1’-Difluoro-2,2’-bipyridinium bis(tetrafluoroborate) can be influenced by environmental factors. For instance, it should be stored under inert gas and should avoid air, moisture (as it decomposes), and heat . The specific influence of these and other environmental factors on the compound’s action, efficacy, and stability would require further investigation.

properties

IUPAC Name

1-fluoro-2-(1-fluoropyridin-1-ium-2-yl)pyridin-1-ium;ditetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2.2BF4/c11-13-7-3-1-5-9(13)10-6-2-4-8-14(10)12;2*2-1(3,4)5/h1-8H;;/q+2;2*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFABAACDRPWQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=[N+](C(=C1)C2=CC=CC=[N+]2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8B2F10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370044
Record name 1,1'-Difluoro-2,2'-bipyridin-1-ium ditetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)

CAS RN

178439-26-4
Record name 1,1'-Difluoro-2,2'-bipyridin-1-ium ditetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-Difluoro-2,2'-bipyridinium Bis(tetrafluoroborate)
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